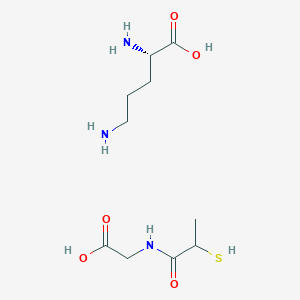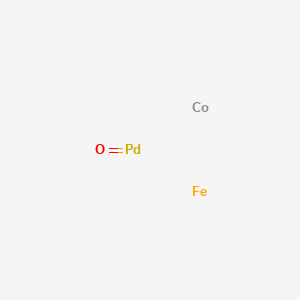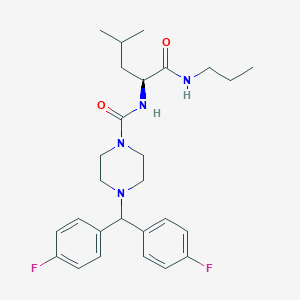![molecular formula C32H36O6 B12615461 4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione](/img/structure/B12615461.png)
4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione is a complex organic compound with a unique structure that includes a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Butoxyphenyl Groups: The butoxyphenyl groups are introduced through substitution reactions, often using butyl bromide and phenol derivatives.
Final Cyclization and Trione Formation: The final step involves the cyclization to form the hexahydrobenzo
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the trione functionality or reduce other parts of the molecule.
Substitution: The butoxyphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and phenol derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with a benzofuran core, such as 4,7-diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione.
Benzothiophene Derivatives: Similar in structure but with a sulfur atom replacing the oxygen in the benzofuran ring.
Uniqueness
4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione is unique due to its specific substitution pattern and the presence of the trione functionality. This gives it distinct chemical and biological properties compared to other benzofuran and benzothiophene derivatives.
Properties
Molecular Formula |
C32H36O6 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione |
InChI |
InChI=1S/C32H36O6/c1-3-5-15-36-24-11-7-20(8-12-24)22-17-23-18-26(21-9-13-25(14-10-21)37-16-6-4-2)29-30(28(23)27(33)19-22)32(35)38-31(29)34/h7-14,22,26,29-30H,3-6,15-19H2,1-2H3 |
InChI Key |
JYGVBDUPDUESNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2CC3=C(C4C(C(C3)C5=CC=C(C=C5)OCCCC)C(=O)OC4=O)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]](/img/structure/B12615383.png)




![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12615410.png)
![N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615417.png)


![4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B12615439.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine](/img/structure/B12615441.png)
![1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12615442.png)
